4-(2-Chloroethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)benzenesulfonamide is a chemical compound with the CAS Number: 5378-85-8 . It has a molecular weight of 219.69 .
Molecular Structure Analysis
The molecular formula of this compound is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) .Scientific Research Applications
Chemical Synthesis and Transformation
Polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including solid-phase synthesis, which leverages immobilized primary amines and nitrobenzenesulfonyl chloride to yield diverse privileged scaffolds. These methodologies highlight the adaptability of benzenesulfonamide derivatives in the synthesis of complex chemical structures, potentially contributing to the development of novel compounds with significant biological activity (Fülöpová & Soural, 2015).
Carbonic Anhydrase Inhibition
4-(2-Substituted hydrazinyl)benzenesulfonamides have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase I and II isoenzymes. These derivatives show potent inhibition, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).
Fluorescence Chemosensing
Benzenesulfonamide derivatives have been developed as colorimetric and fluorescence probes for the selective detection of metal ions in aqueous solutions. These probes, through specific molecular interactions, offer promising applications in environmental monitoring and bioimaging, demonstrating the versatility of benzenesulfonamide-based compounds in sensor technology (Ravichandiran et al., 2020).
Molecular Structure Analysis
The structural and spectroscopic properties of para-halogen benzenesulfonamides have been explored through comprehensive theoretical studies. Investigations into vibrational frequencies, NMR chemical shifts, and molecular geometry provide insight into the effects of halogen substitution on these compounds, enriching our understanding of their chemical behavior and potential interactions in biological systems (Karabacak et al., 2009).
Environmental Contaminant Extraction
Innovative extraction methodologies have been developed for benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, employing low-pressurized microwave-assisted extraction. This approach highlights the environmental relevance of benzenesulfonamide derivatives, underscoring their ubiquity as emerging contaminants and the need for efficient detection and removal techniques (Speltini et al., 2016).
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives have been known to interact with carbonic anhydrases , which play crucial roles in various physiological processes such as respiration and pH homeostasis .
Mode of Action
It’s known that nucleophilic reactions of benzene derivatives involve initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This could potentially be the case for 4-(2-Chloroethyl)benzenesulfonamide.
Biochemical Pathways
Given the potential interaction with carbonic anhydrases , it could affect pathways related to pH regulation and respiration.
Result of Action
Given its potential interaction with carbonic anhydrases , it could potentially influence processes such as pH regulation and respiration at the cellular level.
Action Environment
Factors such as ph and temperature could potentially influence its action, given its potential interaction with carbonic anhydrases .
properties
IUPAC Name |
4-(2-chloroethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSWWZJELJZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350308 |
Source
|
Record name | 4-(2-chloroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5378-85-8 |
Source
|
Record name | 4-(2-chloroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.